molecular formula C16H14ClNO3 B14634445 4-[3-(4-Chlorophenyl)propanamido]benzoic acid CAS No. 53901-92-1

4-[3-(4-Chlorophenyl)propanamido]benzoic acid

Cat. No.: B14634445
CAS No.: 53901-92-1
M. Wt: 303.74 g/mol
InChI Key: IZDUSHOGDTYEFK-UHFFFAOYSA-N
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Description

4-[3-(4-Chlorophenyl)propanamido]benzoic acid is an organic compound with the molecular formula C₁₆H₁₆ClNO₂ It is characterized by the presence of a chlorophenyl group, a propanamido group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Chlorophenyl)propanamido]benzoic acid typically involves the following steps:

    Formation of 4-Chlorophenylpropanoic Acid: This can be achieved through the Friedel-Crafts acylation of benzene with 4-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation Reaction: The 4-chlorophenylpropanoic acid is then reacted with an amine, such as aniline, to form the corresponding amide.

    Coupling with Benzoic Acid: The final step involves coupling the amide with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Chlorophenyl)propanamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-[3-(4-Chlorophenyl)propanamido]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and analgesic drugs.

    Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials with specific properties.

    Biological Research: It is used as a probe to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[3-(4-Chlorophenyl)propanamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(4-Chlorophenyl)propylamino]benzoic acid: Similar structure but with an amine group instead of an amide.

    4-(4-Chlorophenyl)benzoic acid: Lacks the propanamido group.

    4-Chlorophenyl benzoate: An ester derivative of benzoic acid.

Uniqueness

4-[3-(4-Chlorophenyl)propanamido]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amide linkage and chlorophenyl group make it particularly interesting for medicinal chemistry applications.

Properties

CAS No.

53901-92-1

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)propanoylamino]benzoic acid

InChI

InChI=1S/C16H14ClNO3/c17-13-6-1-11(2-7-13)3-10-15(19)18-14-8-4-12(5-9-14)16(20)21/h1-2,4-9H,3,10H2,(H,18,19)(H,20,21)

InChI Key

IZDUSHOGDTYEFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NC2=CC=C(C=C2)C(=O)O)Cl

Origin of Product

United States

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